molecular formula C14H18O4 B12603301 Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate CAS No. 650141-65-4

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate

Cat. No.: B12603301
CAS No.: 650141-65-4
M. Wt: 250.29 g/mol
InChI Key: UBNVRGAPZFAEOL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is a derivative of propenoic acid and features a methoxyphenyl group, which is known for its various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is unique due to its specific ester and methoxyphenyl functionalities, which confer distinct chemical reactivity and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

650141-65-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-4-18-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8H,2,4,9-10H2,1,3H3

InChI Key

UBNVRGAPZFAEOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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